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Compound of Interest

Compound Name: 8-Aminooct-4-enoic acid
CAS No.: 55348-89-5
Cat. No.: B12650786
Get Quote
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Executive Summary

8-Aminooct-4-enoic acid (8-AOEA) represents a structural hybrid between the
neurotransmitter

-aminobutyric acid (GABA) and medium-chain unsaturated fatty acids. Its core pharmacophore
—a terminal amine separated from a carboxylic acid by an unsaturated 8-carbon tether—
suggests dual potential as a neuroactive modulator (GABAergic system) and a membrane-
permeable lipo-amino acid.

This guide provides a rigorous experimental framework to define the bioactivity of 8-AOEA.
Unlike standard GABA analogues (e.g., Vigabatrin, Pregabalin), the extended carbon chain and
C4-unsaturation of 8-AOEA necessitate a screening cascade that evaluates GABA-
Aminotransferase (GABA-AT) inactivation, GABA Transporter (GAT) blockade, and Blood-Brain
Barrier (BBB) permeability.

Key Chemical Properties[1][2]

e |[UPAC Name: 8-aminooct-4-enoic acid
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e Molecular Formula:

o Structural Features: Zwitterionic head groups; Internal alkene (C4=C5) providing
conformational rigidity; Lipophilic spacer.

e Storage:

, under Argon (alkene oxidation sensitive).

Structural Homology & Hypothesis Generation

Before wet-lab testing, we define the "Mechanism of Action” (MoA) hypotheses based on

structural homology.

Diagram 1: Structural Homology & Pharmacophore
Mapping

This diagram illustrates the relationship between 8-AOEA, GABA, and Vigabatrin, highlighting
the rationale for the selected assays.
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Caption: Structural alignment of 8-AOEA with GABA and Vigabatrin driving the selection of
enzymatic (GABA-AT) and transport (GAT) assays.

Experimental Screening Cascade
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To efficiently profile 8-AOEA, follow this tiered screening cascade. This approach minimizes
resource waste by filtering inactive compounds early.

Diagram 2: Bioactivity Screening Workflow

Start: 8-AOEA Sample

Tier 1: Prirary Binding & Enzymatic Screen

Assay 1: GABA-AT Inhibition Assay 2: GABA-A Receptor Binding
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Caption: Tiered screening cascade ensuring high-throughput primary data validates the need
for complex functional assays.

Detailed Experimental Protocols
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Protocol A: GABA-Aminotransferase (GABA-AT)
Inhibition Assay

Rationale: The C4-alkene in 8-AOEA may act as a "suicide substrate" or competitive inhibitor

for GABA-AT, similar to Vigabatrin. Method: Spectrophotometric coupled enzyme assay.

Reagents:

Purified GABA-AT (from Pseudomonas fluorescens or Porcine brain).
Substrate: GABA (2 mM) and

-Ketoglutarate (2 mM).

Detection System: Succinic semialdehyde dehydrogenase (SSADH) + NADP+.

Buffer: 100 mM Potassium Pyrophosphate, pH 8.6.

Workflow:

Preparation: Dissolve 8-AOEA in DMSO (stock 100 mM). Prepare serial dilutions (0.1 pM —
1000 puM).

Incubation: Mix GABA-AT enzyme with 8-AOEA in buffer for 30 minutes at

(Pre-incubation is critical for mechanism-based inhibitors).

Reaction Start: Add GABA,

-Ketoglutarate, SSADH, and NADP+.

Measurement: Monitor absorbance at 340 nm (formation of NADPH) for 10 minutes.
Analysis: Plot Slope (Rate) vs. [Inhibitor]. Calculate

and

if time-dependent inhibition is observed.

Validation Criteria:
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» Positive Control: Vigabatrin (
depending on pre-incubation).

¢ Negative Control: DMSO vehicle.

e Z-Factor:

for screening mode.

Protocol B: GABA Transporter (GAT) Uptake Assay

Rationale: The 8-carbon lipophilic chain may allow 8-AOEA to block the GAT pore or compete
with GABA for uptake. Method: Radioactive

-GABA uptake in CHO cells stably expressing hGAT-1.

Workflow:

Cell Culture: Seed CHO-hGATL1 cells in 96-well plates (

cells/well).

e Wash: Replace medium with Krebs-Ringer-HEPES (KRH) buffer.
e Treatment: Add 8-AOEA (10 uM screening conc.) or vehicle for 10 min.
o Uptake: Add

-GABA (20 nM final) and incubate for 10 min at

o Termination: Rapidly wash cells

with ice-cold KRH buffer.

e Lysis & Counting: Lyse cells with 0.1 M NaOH; measure CPM via liquid scintillation counting.

Data Presentation Table:
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Conc.[12I31 (o4 nhibition of

Compound Interpretation
> ) Uptake (nM) -
Tiagabine
10 45 Potent Blocker

(Control)

Competitive
GABA (Cold) 1000 5000

Substrate
8-AOEA 100 TBD TBD Primary Endpoint

Protocol C: PAMPA-BBB (Blood-Brain Barrier)
Permeability

Rationale: As an 8-carbon analogue, 8-AOEA is expected to have superior lipophilicity
compared to GABA. This assay confirms if it can cross the BBB passively.

Method: Parallel Artificial Membrane Permeability Assay (PAMPA).

Donor Plate: Add 8-AOEA (100 puM) in PBS (pH 7.4).

Membrane: Coat PVDF filter with Porcine Polar Brain Lipid extract.

Acceptor Plate: PBS (pH 7.4).

Incubation: 18 hours at room temperature in a humidity chamber.

Quantification: LC-MS/MS analysis of Acceptor vs. Donor wells.

Calculation:

Success Metric:

indicates high CNS permeability potential.
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Vigabatrin Mechanism: Lippert, B., et al. "4-Amino-hex-5-enoic acid, a selective irreversible
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Effects on Human Health." JPEN, 2015. Link

Disclaimer: This protocol is designed for research purposes only. 8-Aminooct-4-enoic acid is

a chemical probe; its safety profile in humans has not been established. Always perform a risk

assessment before handling novel unsaturated amino acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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